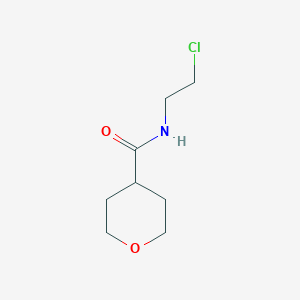
N-(2-chloroethyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)oxane-4-carboxamide: is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)oxane-4-carboxamide typically involves the reaction of 2-chloroethylamine with oxane-4-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane , and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions: N-(2-chloroethyl)oxane-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be substituted by nucleophiles such as or .
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the amide group to an amine .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like or in polar aprotic solvents such as .
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Major Products:
Nucleophilic substitution: Formation of substituted .
Oxidation: Formation of .
Reduction: Formation of oxane-4-carboxylamines .
科学的研究の応用
N-(2-chloroethyl)oxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-chloroethyl)oxane-4-carboxamide involves its interaction with specific molecular targets within cells. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that affect their function. This can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
類似化合物との比較
- N-(2-chloroethyl)tetrahydro-2H-pyran-4-carboxamide
- N-(2-chloroethyl)oxane-4-carboxylamine
- N-(2-chloroethyl)oxane-4-carboxylic acid
Uniqueness: N-(2-chloroethyl)oxane-4-carboxamide is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with biological targets in distinct ways. Its versatility in synthetic applications and potential therapeutic properties make it a valuable compound in scientific research .
生物活性
N-(2-chloroethyl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₈ClN₃O₂ and features a chloroethyl group attached to an oxane ring with a carboxamide functional group. This structure enables the compound to engage in various chemical reactions, such as nucleophilic substitutions and modifications of biological macromolecules like proteins and nucleic acids.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes by modifying their active sites.
- Disruption of Cellular Processes : By altering protein functions, it can interfere with cellular signaling pathways and metabolic processes.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Antitumor Activity
A study conducted by researchers assessed the cytotoxic effects of this compound on various cancer cell lines, including HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The compound demonstrated significant inhibitory effects with IC₅₀ values indicating potent activity against these cell lines. The mechanism was attributed to its ability to induce apoptosis through enzyme inhibition and disruption of cell cycle progression .
Enzyme Inhibition Studies
In another investigation, this compound was tested for its inhibitory effects on key metabolic enzymes. Results showed that the compound effectively inhibited enzymes involved in glycolysis and lipid metabolism, suggesting potential applications in metabolic disorders. The study highlighted the importance of structural modifications to enhance selectivity and potency.
特性
IUPAC Name |
N-(2-chloroethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-3-4-10-8(11)7-1-5-12-6-2-7/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZYAAPFABAGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














